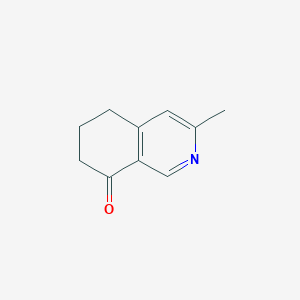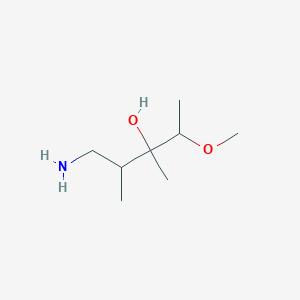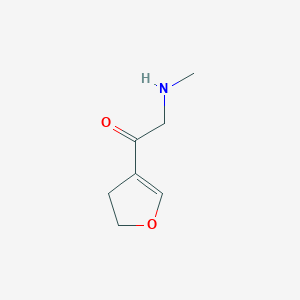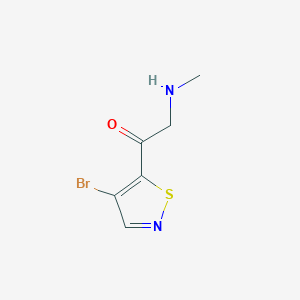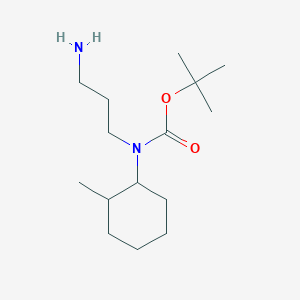
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research, due to their diverse biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and 2-methylcyclohexyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of carbamates.
化学反応の分析
Types of Reactions
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
科学的研究の応用
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a stabilizer in various formulations.
作用機序
The mechanism of action of tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- tert-butyl N-(3-aminopropyl)carbamate
- tert-butyl N-(2-methylcyclohexyl)carbamate
- N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate
Uniqueness
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: is unique due to the presence of both the tert-butyl and 2-methylcyclohexyl groups, which may confer specific chemical and biological properties not found in other carbamates. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
特性
分子式 |
C15H30N2O2 |
|---|---|
分子量 |
270.41 g/mol |
IUPAC名 |
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C15H30N2O2/c1-12-8-5-6-9-13(12)17(11-7-10-16)14(18)19-15(2,3)4/h12-13H,5-11,16H2,1-4H3 |
InChIキー |
GJVQTHYUBITNOA-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1N(CCCN)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


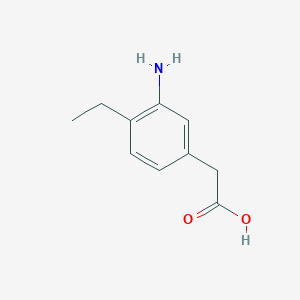
![methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate](/img/structure/B13187130.png)
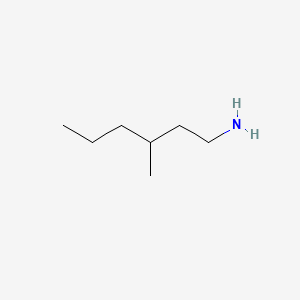
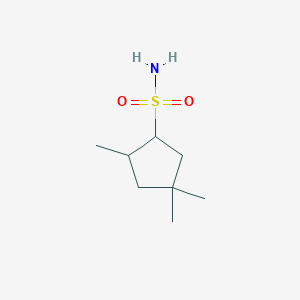
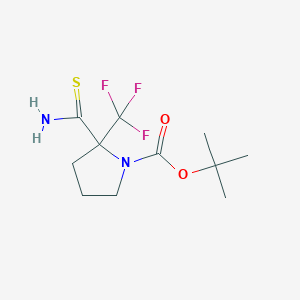
![(3S,4S)-3-Hydroxy-4-[(1-methyl-1H-pyrazol-4-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13187146.png)
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]pyridine](/img/structure/B13187151.png)
![2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid](/img/structure/B13187154.png)
![1-(2-Aminoethyl)spiro[4.4]nonan-1-ol](/img/structure/B13187164.png)
